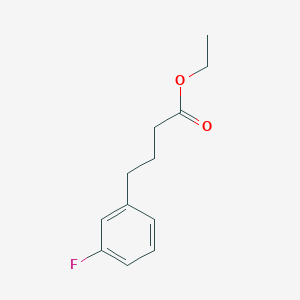

4-(3-Fluorophenyl)butyric acid ethyl ester

Cat. No. B8378664

M. Wt: 210.24 g/mol

InChI Key: YAWNJIZIQADTDV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08119842B2

Procedure details

Crude 4-(3-fluorophenyl)butyric acid ethyl ester (10.5-kg), water (15.8 L) and 50% NaOH (12.0 kg) were charged to a reactor and stirred at 50° C. for 2 hours. The hydrolysis generated a mild exotherm to 55° C. The biphasic mixture became monophasic. Completion of the hydrolysis was confirmed by LC. The reaction mixture was cooled to 20° C. and washed with hexanes 15 kg (containing antistatic agent “ASA 3”) to remove 3′3-difluorobiphenyl impurity generated in the previous step. After phase separation the aqueous layer was acidified with 37% concentrated HCl (16.7 kg), keeping the exotherm below 40° C. Upon cooling the aqueous layer was extracted with MTBE (15 kg in three 5 kg extractions). The solvent was removed by vacuum distillation and excess MTBE removed with a hexane strip. The resulting 4-(3-fluoro-phenyl)-butyric acid (8.83 kg) was removed from the reactor as an oil and used without further purification: MS (M+1)=182; H1 NMR (300 MHz): δ ppm (CDCl3): 1.965 (2H, p, J=4.9, 2.47 hz), 2.37 (2H, t, J=2.47 Hz), 2.66 (2H, t, J=2.45), 6.87 (2H, m), 6.95 (1H, d, J=2.63), 7.22 (1H, m) 11.2(0.2H, bs).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([O:3][C:4](=[O:15])[CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)C.[OH-].[Na+]>O>[F:14][C:10]1[CH:9]=[C:8]([CH2:7][CH2:6][CH2:5][C:4]([OH:15])=[O:3])[CH:13]=[CH:12][CH:11]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CCCC1=CC(=CC=C1)F)=O

|

|

Name

|

|

|

Quantity

|

12 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

15.8 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 50° C. for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 55° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 20° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hexanes 15 kg (containing antistatic agent “ASA 3”)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove 3′3-difluorobiphenyl impurity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After phase separation the aqueous layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exotherm below 40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted with MTBE (15 kg in three 5 kg extractions)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by vacuum distillation and excess MTBE

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed with a hexane strip

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting 4-(3-fluoro-phenyl)-butyric acid (8.83 kg) was removed from the reactor as an oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

used without further purification

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |